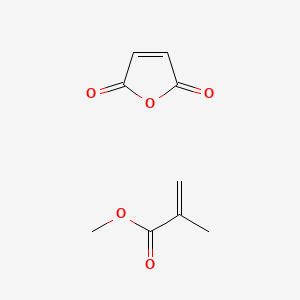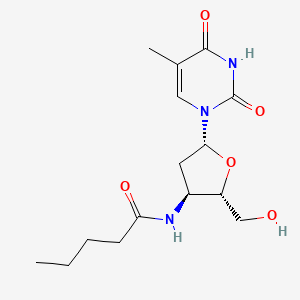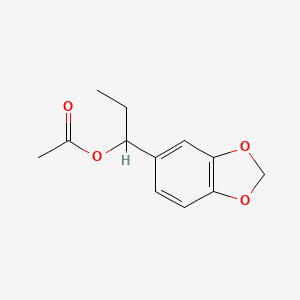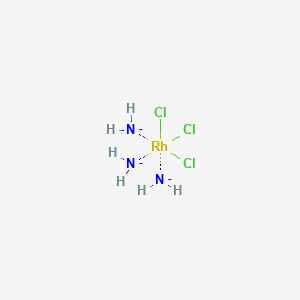
Rhenium ammine chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Triamminetrichlororhodium is a coordination compound with the formula Cl₃H₉N₃Rh. It features a rhodium atom bonded to three chlorine atoms and three ammonia molecules. This compound is known for its unique reactivity and selectivity, making it valuable in the field of organometallic chemistry and catalysis .
Preparation Methods
Synthetic Routes and Reaction Conditions
Triamminetrichlororhodium can be synthesized through various methods. One common approach involves the reaction of rhodium trichloride with ammonia in an aqueous solution. The reaction typically proceeds under mild conditions, with the rhodium trichloride being dissolved in water and ammonia gas being bubbled through the solution. The resulting product is then isolated by filtration and dried .
Industrial Production Methods
In industrial settings, the production of triamminetrichlororhodium often involves large-scale reactors where rhodium trichloride and ammonia are reacted under controlled conditions. The process is optimized to ensure high yield and purity of the final product. The compound is then purified through crystallization or other separation techniques .
Chemical Reactions Analysis
Types of Reactions
Triamminetrichlororhodium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state rhodium complexes.
Reduction: It can be reduced to lower oxidation state rhodium species.
Substitution: The ammonia ligands can be substituted with other ligands such as phosphines or carbonyls.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas are often used.
Substitution: Ligand exchange reactions typically occur in the presence of excess ligand and under mild heating.
Major Products Formed
Oxidation: Higher oxidation state rhodium complexes.
Reduction: Lower oxidation state rhodium species.
Substitution: New rhodium complexes with different ligands.
Scientific Research Applications
Triamminetrichlororhodium has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic synthesis reactions, including hydrogenation and hydroformylation.
Biology: The compound is studied for its potential use in biological systems, particularly in enzyme mimetics and as a probe for studying metal-protein interactions.
Medicine: Research is ongoing into its potential use in cancer therapy due to its ability to interact with DNA and proteins.
Mechanism of Action
The mechanism by which triamminetrichlororhodium exerts its effects involves its ability to coordinate with various substrates. The rhodium center can activate carbon-hydrogen bonds and facilitate the formation of new carbon-carbon and carbon-heteroatom bonds. This activation is crucial for its catalytic activity in organic synthesis. The compound can also interact with biological molecules, potentially disrupting cellular processes and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Triamminetrichloroplatinum: Similar in structure but with platinum instead of rhodium.
Triamminetrichloroiridium: Contains iridium in place of rhodium.
Triamminetrichloropalladium: Features palladium instead of rhodium.
Uniqueness
Triamminetrichlororhodium is unique due to its specific reactivity and selectivity, which are influenced by the electronic properties of the rhodium center. Compared to its platinum, iridium, and palladium analogs, triamminetrichlororhodium often exhibits different catalytic behaviors and efficiencies, making it a valuable compound in both research and industrial applications .
Properties
CAS No. |
21264-82-4 |
|---|---|
Molecular Formula |
Cl3H6N3Rh-3 |
Molecular Weight |
257.33 g/mol |
IUPAC Name |
azanide;trichlororhodium |
InChI |
InChI=1S/3ClH.3H2N.Rh/h3*1H;3*1H2;/q;;;3*-1;+3/p-3 |
InChI Key |
NUKRFSTXPSAJAE-UHFFFAOYSA-K |
Canonical SMILES |
[NH2-].[NH2-].[NH2-].Cl[Rh](Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


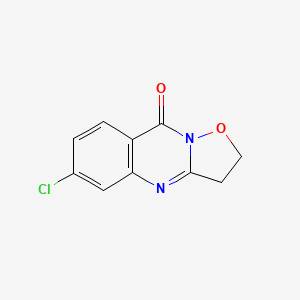
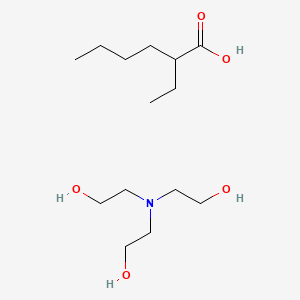
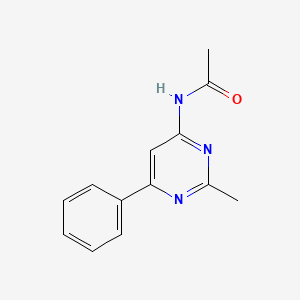
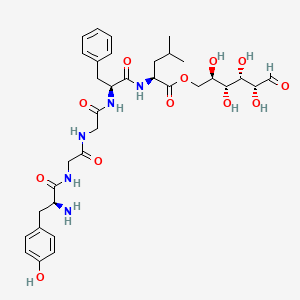
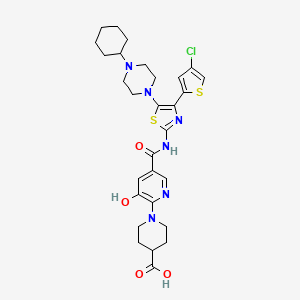

![barium(2+);1-[(2-hydroxynaphthalen-1-yl)diazenyl]naphthalene-2-sulfonate](/img/structure/B12793609.png)
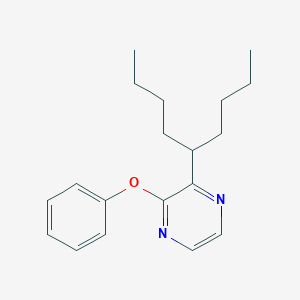
![(2R)-3-[3-chloro-4-[[(1R,13S,16S,17R,28R)-20-chloro-5,8,10,17,24-pentahydroxy-13-methoxycarbonyl-28-[(2-methylpropan-2-yl)oxycarbonylamino]-15,29,31-trioxo-22-oxa-14,30,32-triazahexacyclo[14.14.2.218,21.12,6.123,27.07,12]hexatriaconta-2(36),3,5,7(12),8,10,18,20,23,25,27(33),34-dodecaen-25-yl]oxy]phenyl]-2-(phenylmethoxycarbonylamino)propanoic acid](/img/structure/B12793636.png)

